Cyclopropyl(4-methylphenyl)methanol
Description
Cyclopropyl(4-methylphenyl)methanol (CAS: 114095-61-3) is a chiral secondary alcohol with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol . It is characterized by a cyclopropane ring directly bonded to a 4-methylphenyl group and a hydroxyl (-OH) functional group. The compound is typically synthesized via reduction of corresponding esters, achieving high yields (up to 92%) under optimized conditions, as reported in synthetic route analyses . Its purity is often cited at 99%, making it a reliable intermediate in pharmaceutical and agrochemical research. The trans-isomer configuration is commonly referenced, though stereochemical details may vary depending on synthetic pathways .
Properties
IUPAC Name |
cyclopropyl-(4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-2-4-9(5-3-8)11(12)10-6-7-10/h2-5,10-12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBYWQHXPYOYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285933 | |
| Record name | α-Cyclopropyl-4-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6552-46-1 | |
| Record name | α-Cyclopropyl-4-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6552-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cyclopropyl-4-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC96985 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Cyclopropyl-4-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-cyclopropyl-4-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Cyclopropyl(4-ethylphenyl)methanol and Cyclopropyl(4-isopropylphenyl)methanol
These analogs feature bulkier alkyl substituents (ethyl or isopropyl) at the para position of the phenyl ring. Compared to the methyl group in the parent compound, these substituents increase steric hindrance and hydrophobicity. For example, Cyclopropyl(4-ethylphenyl)methanol (CAS: 84100-47-0) and Cyclopropyl(4-isopropylphenyl)methanol (CAS: 75024-29-2) exhibit structural similarities (97–100% similarity scores) but differ in molecular weight due to larger substituents (e.g., 176.26 g/mol for the ethyl derivative) . Such modifications can alter solubility and reactivity in cross-coupling reactions.
Cyclopropyl(3,4-dimethylphenyl)methanol
This compound (CAS: 83949-35-3) introduces methyl groups at both the 3- and 4-positions of the phenyl ring, creating additional steric and electronic effects. The dual methyl groups may enhance thermal stability but reduce solubility in polar solvents compared to the mono-substituted parent compound .
Halogenated Derivatives
(4-Bromophenyl)(cyclopropyl)methanol
The bromine substituent (CAS: 70289-39-3) increases molecular weight to 227.1 g/mol and introduces electron-withdrawing effects, which can enhance electrophilic substitution reactivity. This derivative is a key intermediate in synthesizing halogenated pharmaceuticals, though its synthesis may require specialized reagents (e.g., brominated precursors) compared to the parent compound .
(4-Aminophenyl)(cyclopropyl)methanol
The amino group (CAS: 1701903-84-5) provides electron-donating properties, increasing solubility in acidic aqueous solutions. Its molecular weight (163.22 g/mol) is lower than brominated analogs, but the amino group’s basicity necessitates protective group strategies during synthesis .
Polyaromatic and Heterocyclic Analogs
Quinoline-Based Derivatives
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol (CAS: Not provided) incorporates a quinoline heterocycle, significantly increasing molecular complexity. The fluorophenyl group enhances polarity, while the rigid quinoline framework influences crystallinity. This compound exhibits intramolecular hydrogen bonding (O–H⋯N/O), stabilizing its crystal lattice—a feature absent in the parent compound . Synthesis involves multi-step routes with 90.3% yield, using THF and Grignard reagents .
Biphenyl and Naphthyl Derivatives
Cyclopropyl(phenyl)(4-biphenyl)methanol (170bn) and Cyclopropyl(naphthalen-1-yl)(phenyl)methanol (170bo) feature extended aromatic systems. These compounds exhibit higher molecular weights (e.g., ~280–300 g/mol) and melting points (92–94°C and 111–113°C, respectively) due to increased π-stacking interactions. Their synthesis yields (68–70%) are lower than the parent compound, reflecting the challenges of introducing bulky aromatic groups .
Comparative Data Table
Key Findings and Implications
- Steric and Electronic Effects : Bulky substituents (e.g., ethyl, biphenyl) reduce solubility but improve thermal stability, whereas electron-withdrawing groups (e.g., Br) enhance reactivity .
- Synthetic Complexity: Quinoline and polyaromatic derivatives require multi-step syntheses with moderate yields, contrasting with the straightforward reduction routes for the parent compound .
- Crystallinity: Hydrogen bonding in quinoline derivatives stabilizes crystal structures, which is advantageous for X-ray crystallography but may complicate formulation in liquid dosage forms .
Preparation Methods
Cyclopropanation of 4-Methylstyrene Followed by Hydroxylation
A common synthetic route to this compound involves the cyclopropanation of 4-methylstyrene (p-methylstyrene) to form the cyclopropyl intermediate, followed by oxidation or hydroxylation to introduce the methanol group.
- Cyclopropanation step : The reaction of 4-methylstyrene with a cyclopropanating agent such as diiodomethane in the presence of a zinc-copper couple or sulfur ylides under transition metal catalysis (e.g., Pd or Rh catalysts) is used to form the cyclopropane ring fused to the aromatic system.
- Hydroxylation/reduction step : The cyclopropyl intermediate is then subjected to oxidation (e.g., osmium tetroxide or Sharpless asymmetric dihydroxylation) to form a diol or hydroxylated intermediate, followed by reduction (e.g., sodium borohydride) to yield the target cyclopropylmethanol derivative.
This method allows for control over stereochemistry and yields, with reaction conditions such as temperature (typically from -20 °C to ambient), solvent polarity (THF or DMF), and catalyst loading (1–5 mol%) influencing the outcome and purity.
Direct Hydrogenation of Cyclopropanecarboxaldehyde Derivatives
Another well-documented and industrially relevant approach involves the hydrogenation of cyclopropanecarboxaldehyde derivatives under catalytic conditions to directly produce cyclopropylmethanol analogs.
- Catalysts : Raney cobalt, Raney nickel, or supported nickel catalysts are commonly employed.
- Reaction conditions : Mild temperatures (20–50 °C) and moderate hydrogen pressures (2.4–5.2 bar absolute) are used, often in inert solvents such as heptane or cyclohexane.
- Selectivity and yield : This method achieves high selectivity (typically 93–100%) for the desired cyclopropylmethanol, minimizing side reactions such as ring hydrogenation to n-butanol derivatives.
A representative example from patent literature describes the hydrogenation of cyclopropanecarboxaldehyde at 25–28 °C and 4.45 bar hydrogen pressure using Raney nickel catalyst, yielding 90.18% cyclopropylmethanol with 98% selectivity after 16 hours of reaction.
Reduction of Cyclopropyl Aromatic Carboxylates
In more complex analogues, such as substituted cyclopropyl aromatic compounds, reduction of cyclopropyl aromatic carboxylates using hydride reagents like potassium borohydride (KBH4) in the presence of magnesium chloride (MgCl2) in tetrahydrofuran (THF) has been reported.
- Procedure : KBH4 and MgCl2 are refluxed in THF to form a reactive reducing species, followed by addition of the cyclopropyl aromatic carboxylate solution.
- Reaction conditions : Heating to 105 °C for extended periods (e.g., 10 hours) allows for efficient reduction to the corresponding cyclopropylmethanol.
- Workup : Quenching with saturated saline, extraction, drying, and recrystallization yield the pure alcohol product.
Though this method is described for substituted cyclopropyl quinoline derivatives, it may be adapted for this compound synthesis.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents & Catalysts | Conditions | Yield/Selectivity (%) | Notes |
|---|---|---|---|---|
| Cyclopropanation of 4-methylstyrene + hydroxylation | 4-methylstyrene, diiodomethane, Zn-Cu couple, Pd/Rh catalysts, OsO4, NaBH4 | Temp: -20 to 25 °C; Solvent: THF/DMF; Catalyst loading: 1–5 mol% | Typically high yields (>80%) with stereocontrol | Multi-step; allows stereochemical tuning |
| Hydrogenation of cyclopropanecarboxaldehyde derivative | Raney Co/Ni, supported Ni catalysts | 20–50 °C; 2.4–5.2 bar H2; inert solvents (heptane, cyclohexane) | 90–98% yield; 93–100% selectivity | Industrially scalable; mild conditions |
| Reduction of cyclopropyl aromatic carboxylates | KBH4, MgCl2, THF | Reflux at 105 °C for 10 h | Moderate to high yields (varies) | Suitable for complex substituted derivatives |
Research Findings and Notes
- The hydrogenation method using Raney nickel or cobalt catalysts is economically favorable and avoids expensive or difficult-to-handle reagents, operating under mild conditions with high selectivity.
- Higher temperatures and polar solvents in hydrogenation can lead to unwanted ring hydrogenation side products such as n-butanol, indicating the need for careful optimization of reaction parameters.
- The cyclopropanation-hydroxylation sequence allows for synthetic flexibility, including the introduction of substituents on the aromatic ring, but may require chromatographic purification to achieve high purity.
- Reduction with KBH4/MgCl2 is effective for ester substrates and can be adapted for various substituted cyclopropyl aromatic compounds, providing a route to cyclopropylmethanol derivatives with diverse substitution patterns.
Q & A
Q. What are the key structural features of cyclopropyl(4-methylphenyl)methanol, and how do they influence its physicochemical properties?
this compound contains a cyclopropyl ring attached to a 4-methylphenyl group and a hydroxymethyl moiety. The cyclopropyl ring introduces steric constraints and electronic effects, enhancing metabolic stability and modulating lipophilicity, which impacts solubility and membrane permeability . The 4-methylphenyl group contributes to π-π stacking interactions in receptor binding, while the hydroxyl group enables hydrogen bonding, critical for target engagement. These structural attributes are empirically validated via crystallographic studies, which reveal intermolecular O–H⋯O/N hydrogen bonds stabilizing the molecular packing .
Q. What are the common synthetic routes for this compound, and what are their limitations?
A typical synthesis involves the reduction of a corresponding ketone precursor. For example, methyl 2-cyclopropyl-4-(4-methylphenyl)quinoline-3-carboxylate can be reduced using KBH₄ and MgCl₂ in tetrahydrofuran (THF) under reflux, yielding the alcohol with >90% efficiency . Limitations include sensitivity to moisture, stoichiometric use of borohydrides (generating waste), and challenges in isolating enantiopure forms due to racemization risks. Alternative methods, such as biocatalytic reductions (e.g., using Daucus carota cells), are being explored for greener synthesis but require optimization for scalability .
Q. Which analytical techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves molecular conformation, hydrogen-bonding networks, and dihedral angles between aromatic/cyclopropyl moieties (e.g., dihedral angles of 65.2–76.2° between quinoline and cyclopropane rings) .
- NMR spectroscopy : Confirms regiochemistry via coupling constants (e.g., cyclopropyl C–H protons show distinct splitting patterns at δ 0.5–1.5 ppm).
- Mass spectrometry : Validates molecular weight (e.g., m/z 188.1 for C₁₁H₁₂O⁺) and fragmentation pathways.
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
Density functional theory (DFT) calculations predict electron density distributions, revealing reactive sites for electrophilic/nucleophilic modifications. Molecular docking studies with targets like HMG-CoA reductase (HMGCR) — a cholesterol biosynthesis enzyme — can identify binding poses where the cyclopropyl ring occupies hydrophobic pockets, and the hydroxyl group forms hydrogen bonds with catalytic residues . Free-energy perturbation (FEP) simulations further quantify binding affinity changes upon structural modifications (e.g., fluorination at the 4-methylphenyl group) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurity profiles. Methodological solutions include:
- Standardized bioassays : Use reference compounds (e.g., USP-NF-grade reagents) and controlled solvent systems (e.g., DMSO concentration <1% v/v) .
- HPLC-UV/HRMS purity checks : Ensure >95% purity to exclude confounding effects from byproducts .
- Dose-response validation : Replicate IC₅₀/EC₅₀ values across multiple labs to confirm reproducibility .
Q. How can catalytic systems improve the sustainability of synthesizing this compound?
Manganese-catalyzed acceptorless dehydrogenative coupling offers a redox-neutral route to cyclopropane-containing alcohols. For example, cyclopropyl methanol reacts with methyl ketones via a radical-initiated ring expansion, achieving 70–85% yields under mild conditions (40–60°C) . Advantages include reduced metal waste and avoidance of stoichiometric reductants. Challenges include catalyst deactivation via cyclopropane ring strain and competing side reactions, which require ligand tuning (e.g., bipyridine ligands for stability) .
Q. What are the implications of this compound’s crystal packing on its solid-state stability?
Intermolecular O–H⋯O and C–H⋯O hydrogen bonds (bond lengths: 1.85–2.10 Å) create a rigid lattice, reducing hygroscopicity and enhancing thermal stability (decomposition >200°C) . However, polymorphism risks exist; differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are essential to detect metastable forms that may alter dissolution kinetics in formulation studies .
Methodological Recommendations
Q. Designing SAR Studies for this compound Derivatives
- Core modifications : Replace the cyclopropyl ring with spiropentane or bicyclo[1.1.1]pentane to assess strain effects on potency .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methylphenyl position to modulate LogP and target selectivity.
- Stereochemical analysis : Prepare enantiomers via chiral resolution (e.g., HPLC with amylose columns) to evaluate enantioselective bioactivity .
Q. Validating Metabolic Stability in Preclinical Studies
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. The cyclopropyl ring reduces oxidative metabolism by cytochrome P450 enzymes (t₁/₂ >120 min vs. <30 min for linear analogs) .
- Reactive metabolite screening : Use glutathione (GSH) trapping to detect quinone methide intermediates, a concern with para-substituted phenols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
